molecular formula C12H15N3O3 B4921825 3-nitro-4-(1-piperidinyl)benzamide

3-nitro-4-(1-piperidinyl)benzamide

Cat. No. B4921825
M. Wt: 249.27 g/mol
InChI Key: ZTEHWWQGSLIMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-(1-piperidinyl)benzamide, also known as NPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 3-nitro-4-(1-piperidinyl)benzamide is not yet fully understood. However, it has been found to interact with various proteins and ion channels in the body, leading to changes in their activity and function. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-nitro-4-(1-piperidinyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels, including voltage-gated potassium channels and TRPV1 channels. It has also been found to increase the activity of certain enzymes involved in antioxidant defense, such as glutathione peroxidase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitro-4-(1-piperidinyl)benzamide in laboratory experiments is its ability to selectively target certain ion channels and proteins. Additionally, it has been found to have relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using 3-nitro-4-(1-piperidinyl)benzamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-nitro-4-(1-piperidinyl)benzamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify other proteins and ion channels that it may interact with. Finally, research is needed to develop more efficient synthesis methods and to improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 3-nitro-4-(1-piperidinyl)benzamide involves the reaction of 4-(1-piperidinyl)benzoic acid with a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-nitro-4-(1-piperidinyl)benzamide has been found to have a wide range of applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, it has been used as a tool in the study of ion channels and other membrane proteins.

properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-12(16)9-4-5-10(11(8-9)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHWWQGSLIMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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